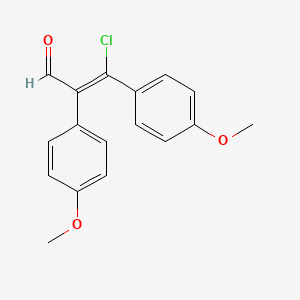

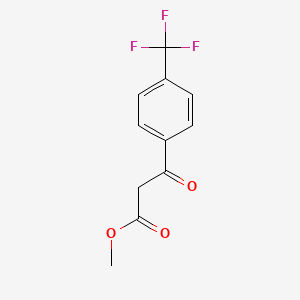

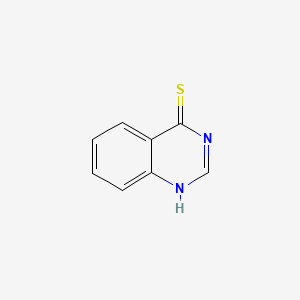

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carboxymethyl derivatives are often used in various applications due to their unique properties. For instance, carboxymethyl cellulose (CMC) is a derivative of cellulose where the carboxymethyl groups (-CH2-COOH) are bonded to hydroxyl groups of the cellulose backbone .

Synthesis Analysis

The synthesis of carboxymethyl derivatives often involves the reaction of cellulose with chloroacetic acid . The process of carboxymethylation lowers the thermal stability of the cellulose .

Molecular Structure Analysis

The molecular structure of carboxymethyl derivatives consists of a cellulose backbone made up of glucopyranose monomers and their hydroxyl groups bound to carboxymethyl groups .

Chemical Reactions Analysis

Carboxymethyl derivatives, when heated in concentrated sulfuric acid, will yield formaldehyde . Also, the crosslinking of carboxymethyl cellulose with polycarboxylic acids such as citric acid and fumaric acid has been studied .

Physical And Chemical Properties Analysis

Carboxymethyl derivatives are known for their high viscosity, hydrophilicity, and biocompatibility . The thermal stability of carboxymethyl cellulose can be increased with crosslinking agents .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, are central to various synthetic pathways due to their presence in numerous bioactive compounds. The classification of indole syntheses offers a comprehensive framework for understanding the strategic approaches to creating indole nuclei, which are pivotal in organic chemistry and drug development (Taber & Tirunahari, 2011).

Hepatic Protection by Indole Derivatives

Indole-3-Carbinol (I3C) and its derivatives showcase protective effects against chronic liver injuries through their anti-oxidant, anti-fibrosis, and immunomodulatory actions. These findings highlight the therapeutic potential of indole derivatives in treating liver diseases (Wang et al., 2016).

Microbial Catabolism of Indole Compounds

The microbial breakdown of indole derivatives, such as indole-3-acetic acid, reveals how bacteria utilize these compounds, potentially affecting plant growth and development. This area of research opens avenues for agricultural applications, including the use of indole-degrading bacteria for plant health (Laird et al., 2020).

Biocatalyst Inhibition and Carboxylic Acids

The inhibitory effects of carboxylic acids on microbial biocatalysts underline the challenges and opportunities in fermentative production processes. Understanding these mechanisms is crucial for the development of more robust microbial strains for biotechnology applications (Jarboe et al., 2013).

Future Directions

properties

IUPAC Name |

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c14-9(15)4-7-6-3-5(11(16)17)1-2-8(6)13-10(7)12(18)19/h1-3,13H,4H2,(H,14,15)(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOZBYKVIVFYCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822477 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)